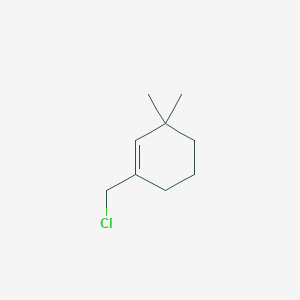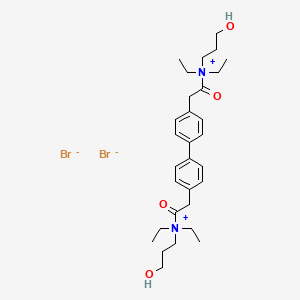
Ammonium, 4,4'-biphenylenebis(2-oxoethylene)bis(diethyl(3-hydroxypropyl)-, dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, 4,4’-biphenylenebis(2-oxoethylene)bis(diethyl(3-hydroxypropyl)-, dibromide is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, 4,4’-biphenylenebis(2-oxoethylene)bis(diethyl(3-hydroxypropyl)-, dibromide typically involves multiple steps. The process begins with the preparation of the biphenylene core, followed by the introduction of oxoethylene groups. Diethyl(3-hydroxypropyl)ammonium groups are then attached to the oxoethylene moieties. The final step involves the addition of bromide ions to form the dibromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of high-pressure reactors and continuous flow systems to manage the exothermic nature of the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium, 4,4’-biphenylenebis(2-oxoethylene)bis(diethyl(3-hydroxypropyl)-, dibromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Wissenschaftliche Forschungsanwendungen
Ammonium, 4,4’-biphenylenebis(2-oxoethylene)bis(diethyl(3-hydroxypropyl)-, dibromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ammonium, 4,4’-biphenylenebis(2-oxoethylene)bis(diethyl(3-hydroxypropyl)-, dibromide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ammonium, 4,4’-biphenylenebis(2-oxoethylene)bis(diethyl(3-hydroxypropyl)-, dichloride
- Ammonium, 4,4’-biphenylenebis(2-oxoethylene)bis(diethyl(3-hydroxypropyl)-, diiodide
Uniqueness
Ammonium, 4,4’-biphenylenebis(2-oxoethylene)bis(diethyl(3-hydroxypropyl)-, dibromide is unique due to its specific bromide ions, which may confer distinct reactivity and biological properties compared to its chloride and iodide counterparts.
Eigenschaften
CAS-Nummer |
77985-01-4 |
|---|---|
Molekularformel |
C30H46Br2N2O4 |
Molekulargewicht |
658.5 g/mol |
IUPAC-Name |
[2-[4-[4-[2-[diethyl(3-hydroxypropyl)azaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-diethyl-(3-hydroxypropyl)azanium;dibromide |
InChI |
InChI=1S/C30H46N2O4.2BrH/c1-5-31(6-2,19-9-21-33)29(35)23-25-11-15-27(16-12-25)28-17-13-26(14-18-28)24-30(36)32(7-3,8-4)20-10-22-34;;/h11-18,33-34H,5-10,19-24H2,1-4H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
DMJRBYKPCIQLSL-UHFFFAOYSA-L |
Kanonische SMILES |
CC[N+](CC)(CCCO)C(=O)CC1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)[N+](CC)(CC)CCCO.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]hexanoate](/img/structure/B14431657.png)

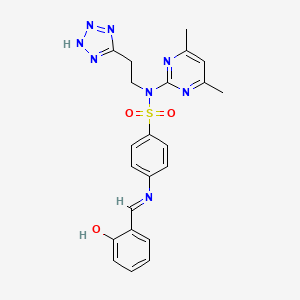
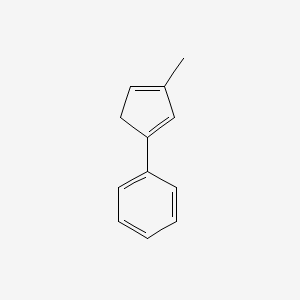
![oxalic acid;N-phenyl-N-[1-(4-propan-2-ylpiperazin-1-yl)propan-2-yl]propanamide](/img/structure/B14431677.png)

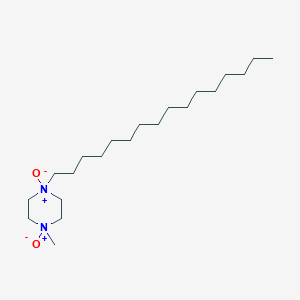
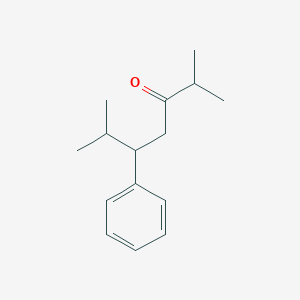
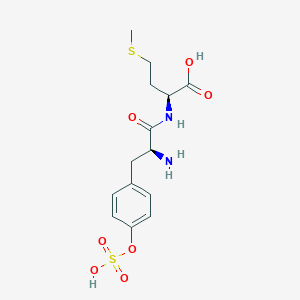


![2-(4-methoxyphenyl)-3-[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-1H-indole](/img/structure/B14431702.png)
